
1,6-Heptadiynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Heptadiynylbenzene: is an organic compound with the molecular formula C13H12 . It is characterized by a benzene ring substituted with a heptadiynyl group, which consists of a seven-carbon chain with two triple bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Heptadiynylbenzene can be synthesized through various methods. One common approach involves the coupling of a benzene derivative with a heptadiyne precursor. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions often include elevated temperatures to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 1,6-Heptadiynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to partially or fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the benzene ring.
Major Products:
Oxidation: Products include diketones and other oxygenated compounds.
Reduction: Products include partially or fully saturated hydrocarbons.
Substitution: Products include brominated or nitrated benzene derivatives.
科学的研究の応用
1,6-Heptadiynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving triple bonds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1,6-Heptadiynylbenzene depends on the specific reaction it undergoes. In general, the compound’s reactivity is influenced by the presence of the triple bonds and the benzene ring. These structural features allow it to participate in a variety of chemical transformations, including cycloaddition reactions and metal-catalyzed coupling reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
1,7-Octadiyne: Similar structure but with an additional carbon in the chain.
1,8-Nonadiyne: Similar structure but with two additional carbons in the chain.
1,4-Diethynylbenzene: Similar structure but with two ethynyl groups on the benzene ring.
Uniqueness: 1,6-Heptadiynylbenzene is unique due to its specific carbon chain length and the positioning of the triple bonds. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
特性
分子式 |
C13H12 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
hepta-1,6-diynylbenzene |
InChI |
InChI=1S/C13H12/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h1,6,8-9,11-12H,3-5H2 |
InChIキー |
AFPWUBOLSHOAKO-UHFFFAOYSA-N |
正規SMILES |
C#CCCCC#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




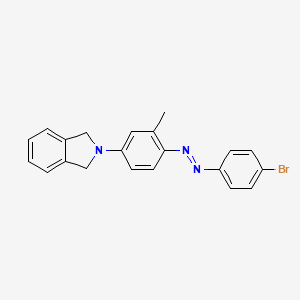
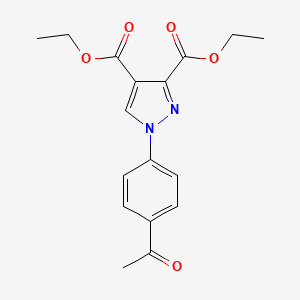

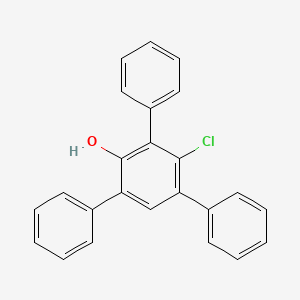

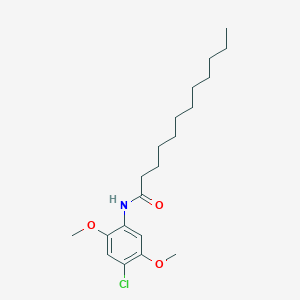
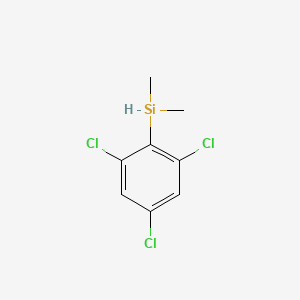
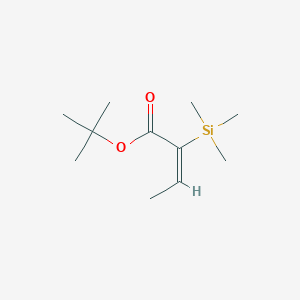
![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)

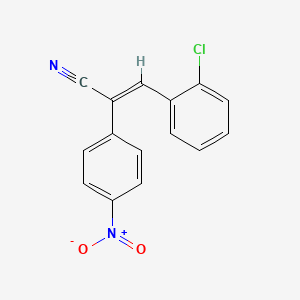
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
